Butanoic acid, 4-[(4-methylphenyl)sulfinyl]-
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Description
Butanoic acid, 4-[(4-methylphenyl)sulfinyl]-, also known as 4-methylbenzenesulfinate, is an organic acid with a molecular formula of C9H10O4S. It is a colorless solid that is soluble in water and has a melting point of 121-122°C. 4-methylbenzenesulfinate is a common intermediate in the synthesis of pharmaceuticals and other organic compounds. It is also used in the production of pesticides, dyes, and other organic compounds.
Scientific Research Applications
1. Pharmaceutical Intermediate Synthesis
The compound 4,4-Bis(4-fluorophenyl) butanoic acid, closely related to Butanoic acid, 4-[(4-methylphenyl)sulfinyl]-, is utilized as an important pharmaceutical intermediate. It is typically prepared through a Friedel-Crafts reaction, and sulfonation is applied to remove undesired isomers, highlighting its significance in pharmaceutical synthesis (Fan, 1990).
2. Role in Mutagenicity Studies
A study on 2-Chloro-4-(methylthio)butanoic acid, a compound structurally similar to Butanoic acid, 4-[(4-methylphenyl)sulfinyl]-, demonstrates its potential as a direct-acting mutagen and suspected gastric carcinogen. The research focuses on identifying the reactive intermediates formed from this compound that could be associated with its mutagenicity (Jolivette, Kende, & Anders, 1998).
3. Application in Asymmetric Synthesis
Enantiomerically pure t-butyl 4-sulfinyl-3-silyloxy-butanoate, a derivative of Butanoic acid, 4-[(4-methylphenyl)sulfinyl]-, is used in stereoselective synthesis, particularly in a Pummerer reaction. This process is critical for the production of aldehydes or γ-butyrolactones, demonstrating its importance in the field of asymmetric synthesis and chiral molecule production (Solladié, Wilb, & Bauder, 2000).
4. Inhibitor Synthesis for Medical Applications
4-alkynyloxy phenyl sulfanyl, sulfinyl, and sulfonyl derivatives of alkyl hydroxamates, which are structurally related to Butanoic acid, 4-[(4-methylphenyl)sulfinyl]-, have been synthesized and studied for their inhibitory activities against tumor necrosis factor-α and matrix metalloproteinases. This research is significant for developing new therapeutic agents in cancer and inflammatory diseases (Venkatesan et al., 2004).
5. Synthesis of Antimicrobial Compounds
The cyclization of 4-(substituted-phenylsulfonamido)butanoic acids, which are structurally related to Butanoic acid, 4-[(4-methylphenyl)sulfinyl]-, leads to the production of antimicrobial compounds. These compounds have been shown to be effective in fighting a range of microbial threats, indicating their potential in pharmaceutical applications (Zareef, Iqbal, & Arfan, 2008).
properties
IUPAC Name |
4-(4-methylphenyl)sulfinylbutanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O3S/c1-9-4-6-10(7-5-9)15(14)8-2-3-11(12)13/h4-7H,2-3,8H2,1H3,(H,12,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FRRPVSZMFIQQCX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)CCCC(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10549112 |
Source
|
Record name | 4-(4-Methylbenzene-1-sulfinyl)butanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10549112 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.29 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Butanoic acid, 4-[(4-methylphenyl)sulfinyl]- | |
CAS RN |
100059-07-2 |
Source
|
Record name | 4-(4-Methylbenzene-1-sulfinyl)butanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10549112 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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